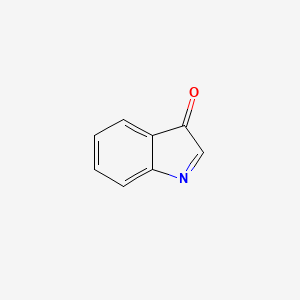

Indol-3-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5NO |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

indol-3-one |

InChI |

InChI=1S/C8H5NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5H |

InChI Key |

FGFUBBNNYLNVLJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C=N2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=N2 |

Origin of Product |

United States |

Synthetic Methodologies for Indol 3 One and Its Derivatives

Classical Approaches to Indol-3-one Core Synthesis

Traditional methods for the synthesis of the this compound core often rely on cyclization and ring-closing strategies, which have been foundational in establishing the chemistry of this heterocyclic system.

Cyclization Reactions in this compound Formation

Cyclization reactions represent a fundamental approach to the synthesis of the this compound scaffold. A notable example involves the copper-catalyzed aerobic oxygenation and intramolecular cyclization of 2-(2-amidoaryl)-1H-indoles. acs.org In this process, the reaction outcome is highly dependent on the solvent used. When the reaction is conducted in dimethylformamide (DMF), the amide group facilitates the oxygenation of the indole (B1671886) ring, leading to the selective formation of 3H-indol-3-one derivatives. acs.org This method utilizes molecular oxygen from the air as the oxidant. acs.org

Another classical approach is the Fischer indole synthesis, which, although primarily used for substituted indoles, can be adapted for this compound synthesis. wikipedia.org This can be achieved by reacting phenylhydrazine (B124118) with pyruvic acid, followed by decarboxylation of the resulting indole-2-carboxylic acid. wikipedia.org Additionally, intramolecular reactions of 2-alkynyl anilides with aryl or alkyl halides have been employed to generate indole structures, which can be precursors to indol-3-ones. arabjchem.org

Ring-Closing Strategies for this compound Scaffolds

Ring-closing strategies are pivotal in constructing the bicyclic framework of indol-3-ones. Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various nitrogen-containing heterocycles, including indole derivatives. researchgate.netd-nb.info The synthesis of N-substituted indoles can be achieved through the aqueous RCM of indole precursors that have N-terminal alkenes, using commercial metathesis catalysts. researchgate.net This strategy can be extended to create the core structure which can then be further functionalized to yield this compound derivatives.

Intramolecular hydrogen bonds can also guide ring-closing strategies. For instance, the potential for an intramolecular hydrogen bond can inspire the design of a ring closure to lock a molecule into a specific, bioactive conformation, as demonstrated in the synthesis of certain indole compounds. nih.gov

Modern Catalytic Syntheses of this compound Derivatives

Contemporary synthetic methods increasingly rely on catalytic processes to enhance efficiency, selectivity, and substrate scope. Transition metal catalysis, organocatalysis, and biocatalysis have all made significant contributions to the synthesis of this compound derivatives.

Transition Metal-Catalyzed this compound Synthesis

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic compounds. A variety of metals, including rhodium, palladium, and copper, have been successfully employed in the synthesis of indol-3-ones and their derivatives.

Rhodium(III)-Catalyzed C–H Allenylation/Annulation:

A highly efficient and regioselective method for synthesizing imidazo[1,5-a]indol-3-ones involves a Rh(III)-catalyzed sequential C–H allenylation/annulation. researchgate.netrsc.orgrsc.org This reaction utilizes easily accessible N-methoxycarbamoyl indoles and propargyl alcohols, with the propargyl alcohol acting as a C1 synthon. rsc.orgrsc.org The process demonstrates excellent regioselectivity and high atom economy. rsc.orgrsc.org The proposed mechanism involves a C–H activation/cyclization of the indole, leading to the formation of the fused heterocyclic system. researchgate.net

| Catalyst System | Starting Materials | Product | Key Features |

|---|---|---|---|

| [Cp*RhCl2]2/AgOAc | N-methoxycarbamoyl indoles, Propargyl alcohols | Imidazo[1,5-a]indol-3-ones | High regioselectivity, High atom economy, Broad substrate scope |

Other Transition Metal-Catalyzed Methods:

Copper-Catalyzed Synthesis: An efficient protocol for the synthesis of 2,2-disubstituted indolin-3-ones has been developed using copper catalysis. rsc.orgbohrium.com This method involves the in situ oxidative dearomatization of 2-arylindoles to form an this compound intermediate, which then undergoes self-dimerization or cross-addition with other indoles. rsc.orgbohrium.com This approach provides access to indolin-3-ones with a C2-quaternary center in good to high yields. rsc.orgbohrium.com

Palladium-Catalyzed Synthesis: Palladium catalysts have been used in domino reactions to assemble polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones. mdpi.com These reactions typically involve indol-2-ylmethyl acetates and 1,3-dicarbonyl derivatives. mdpi.com

Organocatalytic Routes to this compound

Organocatalysis offers a metal-free alternative for the synthesis of chiral molecules and complex heterocyclic systems. Chiral phosphoric acids have proven to be effective catalysts in the asymmetric synthesis of arylindolyl indolin-3-ones. researchgate.net These reactions proceed via the reaction of 3-arylindoles with 2-aryl-3H-indol-3-ones, yielding products with both axial and central chirality in high yields and with excellent enantioselectivity and diastereoselectivity. researchgate.net

Another organocatalytic approach involves the use of iodoalkyne derivatives as halogen bond-based catalysts for the formation of bisindolylmethane derivatives, which can be related to the this compound structure. rsc.org Additionally, L-proline has been used as a catalyst for the synthesis of 3-substituted indolyl-4H-chromenes in water, showcasing a green chemistry approach. rsc.org

| Organocatalyst | Reaction Type | Product Type | Key Features |

|---|---|---|---|

| Chiral Phosphoric Acid | Asymmetric Friedel-Crafts | Arylindolyl indolin-3-ones | High enantioselectivity and diastereoselectivity |

| Iodoalkyne derivatives | Halogen Bonding Catalysis | Bisindolylmethanes | Metal-free, mild conditions |

| L-proline | Condensation | 3-substituted indolyl-4H-chromenes | Aqueous medium, good yields |

Biocatalytic Transformations for this compound Derivatives

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions. While direct biocatalytic synthesis of the core this compound is less common, enzymes have been utilized for the modification of indole derivatives, which can lead to this compound-related structures.

For example, the SAM-dependent methyl transferase PsmD from Streptomyces griseofuscus is a key enzyme in the biosynthesis of physostigmine (B191203) and is known for the stereo- and regioselective methylation at the C3 position of various indoles, leading to the formation of the pyrroloindole moiety, a structure related to indolin-3-ones. d-nb.info

Furthermore, enzymes involved in the degradation of indole-3-acetic acid (IAA), such as IacA and IacE from Caballeronia glathei, have been shown to convert a range of indole derivatives into corresponding 2,3-dihydroxy-2,3-dihydro-1H-indol-2-one-like compounds. nih.gov IacE, in particular, catalyzes the conversion of 2-oxoindole-3-acetic acid (Ox-IAA) to 3-hydroxy-2-oxindole-3-acetic acid (DOAA). nih.gov These enzymatic transformations highlight the potential of biocatalysis in generating functionalized indolin-3-one derivatives.

Multi-Component Reactions for this compound Functionalization

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like this compound derivatives from simple starting materials in a single step. These reactions are highly valued for their convergence, atom economy, and ability to rapidly generate molecular diversity. d-nb.info A common precursor for these reactions is isatin (B1672199) (indoline-2,3-dione), which contains the core this compound structure.

One notable application of MCRs is the synthesis of spirooxindoles, where the C3-carbonyl group of isatin participates in a cyclization reaction. For instance, a four-component reaction involving arylamines, methyl propiolate, isatin, and malononitrile (B47326), catalyzed by triethylamine, produces functionalized spiro[indoline-3,4'-pyridine] derivatives in good yields. beilstein-journals.org This reaction proceeds smoothly under mild conditions, tolerating various functional groups on the aniline (B41778) reactant. beilstein-journals.org

Another approach involves a three-component reaction of isatins, an active methylene (B1212753) compound (like malononitrile or ethyl cyanoacetate), and a third component to construct complex spiro-heterocycles. For example, functionalized spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] have been synthesized from 3-arylamino-1-methyl-H-pyrrole-2,5-dione, isatins, and malononitrile or ethyl cyanoacetate (B8463686) in the presence of triethylamine. nih.gov Similarly, the reaction of isatin, kojic acid, and an active methylene compound, catalyzed by DABCO, yields 2'-amino-6'-(hydroxymethyl)-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones. ingentaconnect.com

Four-component domino reactions have also been developed for the synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. These reactions combine hydrazine (B178648) derivatives, an active methylene precursor (e.g., malononitrile), isatin, and a 1,3-dicarbonyl compound in a one-pot process. tandfonline.comscilit.com This method allows for the creation of two and three fused heterocyclic rings in a single operation. scilit.com

| Reaction Type | Reactants | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| 4-Component | Arylamines, Methyl propiolate, Isatin, Malononitrile | Spiro[indoline-3,4'-pyridines] | Triethylamine, Reflux | beilstein-journals.org |

| 3-Component | 3-Arylamino-1-methyl-H-pyrrole-2,5-dione, Isatins, Malononitrile/Ethyl cyanoacetate | Spiro[indoline-3,4'-pyrrolo[3,4-b]pyridines] | Triethylamine, Ethanol (B145695) | nih.gov |

| 3-Component | Isatin, Kojic acid, Malononitrile/Ethyl cyanoacetate | Spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones | DABCO, Methanol (B129727), Reflux | ingentaconnect.com |

| 4-Component | Hydrazine derivatives, Malononitrile, Isatin, 1,3-Dicarbonyl compounds | Spiro[indoline-3,4'-pyrazolo[3,4-b]pyridines] | CSA, Water, Microwave | tandfonline.comscilit.com |

| 3-Component | Isatin, 5-Amino-3-methylpyrazole, 1,3-Dicarbonyl compounds | Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones | Aqueous medium | acs.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound derivatives to minimize environmental impact. Key strategies include the use of environmentally benign solvents like water, the development of catalyst-free reactions, and the application of energy-efficient methods such as microwave irradiation. openmedicinalchemistryjournal.comajol.info

Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. rsc.org Several synthetic routes to this compound derivatives have been successfully developed in aqueous media, often eliminating the need for a catalyst.

A notable example is the three-component synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives from a phthalaldehydic acid, a primary amine, and 1H-indole in water under catalyst-free conditions. rsc.orgresearchgate.net This one-pot reaction is clean, easy to handle, and represents a sustainable synthetic method. rsc.org Similarly, a catalyst-free, three-component domino reaction for synthesizing novel coumarin-spiro[indoline-3,4'-pyran] conjugates has been achieved by reacting beta-ketoesters with isatins and malononitrile in an aqueous ethanol mixture. tandfonline.com The absence of a catalyst and toxic organic solvents are significant advantages of this protocol. tandfonline.com

In another approach, the synthesis of 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives was accomplished by reacting isatin with indole in an aqueous ethanol solvent system at room temperature, using Theophylline (B1681296) Hydrogen Sulfate (B86663) as a reusable solid acid catalyst. tandfonline.com This method highlights the use of a green solvent system and a recyclable catalyst. tandfonline.com The development of one-pot syntheses of novel spirooxindole derivatives via a three-component reaction of isatin, 5-amino-3-methylpyrazole, and 1,3-dicarbonyl compounds in an aqueous medium further demonstrates the utility of water as a solvent for these complex transformations. acs.org

| Product Type | Reactants | Solvent | Catalyst | Key Features | Reference |

|---|---|---|---|---|---|

| 3-(1H-Indol-3-yl)isoindolin-1-ones | Phthalaldehydic acid, Primary amine, 1H-Indole | Water | None | Clean, one-pot, catalyst-free | rsc.orgresearchgate.net |

| Coumarin-spiro[indoline-3,4'-pyran] conjugates | Beta-ketoesters, Isatins, Malononitrile | Aqueous ethanol | None | Eco-friendly, catalyst-free, no chromatography needed | tandfonline.com |

| 3,3-Bis(1H-indol-3-yl)indolin-2-ones | Isatin, Indole | Aqueous ethanol | Theophylline Hydrogen Sulfate | Green solvent, reusable catalyst, room temperature | tandfonline.com |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones | Isatin, 5-Amino-3-methylpyrazole, 1,3-Dicarbonyl compounds | Aqueous medium | Not specified (aqueous medium facilitates) | High efficiency, mild conditions, environmentally benign | acs.org |

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant reductions in reaction times, increased product yields, and often milder reaction conditions compared to conventional heating methods. d-nb.infotandfonline.com

This technology has been effectively applied to the synthesis of this compound derivatives. For example, a rapid, one-pot, four-component synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives from hydrazines, 1,3-dicarbonyl compounds, isatin, and malononitrile is achieved through microwave irradiation. d-nb.info A catalyst-free "fusion" version of this reaction under microwave heating at 100°C gives the target compounds in good-to-excellent yields within just one minute. d-nb.info Another microwave-assisted method uses (+)-camphor-10-sulfonic acid (CSA) as a catalyst in water to synthesize similar spiro compounds. tandfonline.comscilit.com

Microwave irradiation also facilitates the synthesis of other indole-containing heterocycles. The synthesis of indol-3-yl-4H-pyran derivatives from indole-3-carbaldehyde and various nucleophiles is accelerated by microwave heating in the presence of a zinc-linked amino acid complex catalyst. ajol.info Furthermore, a metal-free, three-component domino reaction to produce 3-functionalized indole derivatives from anilines, arylglyoxal monohydrates, and cyclic 1,3-dicarbonyl compounds is efficiently promoted by microwaves. acs.org Palladium-catalyzed intramolecular cyclization of N-aryl enamines to form 2-methyl-1H-indole-3-carboxylate derivatives also shows significantly reduced reaction times and improved yields when performed under microwave irradiation compared to conventional heating. mdpi.com

| Product Type | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] | Hydrazines, 1,3-Dicarbonyls, Isatin, Malononitrile | Catalyst-free, 100°C | 1 min | 90-97% | d-nb.info |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] | Hydrazine derivatives, Malononitrile, Isatin, 1,3-Dicarbonyls | CSA, Water, 100°C | 1-2 h | Good to excellent | tandfonline.com |

| Indol-3-yl-4H-pyran derivatives | Indole-3-carbaldehyde, Malononitrile, Nucleophile | Zn(L-proline)2, Water/Ethanol | 5 min | High | ajol.info |

| 3-Functionalized indoles | Anilines, Arylglyoxal monohydrates, Cyclic 1,3-dicarbonyls | Metal-free, Green solvents | Short | High | acs.org |

| 2-Methyl-1H-indole-3-carboxylates | N-aryl enamines | Pd(OAc)2, Cu(OAc)2, K2CO3, DMF, 60°C | 3 h | 94% | mdpi.com |

Reactivity and Reaction Mechanisms of Indol 3 One

Electrophilic and Nucleophilic Reactions of the Indol-3-one Moiety

The electronic nature of the this compound core allows for reactions with both electrophiles and nucleophiles, although at different positions on the molecule.

The designation "Electrophilic Aromatic Substitution at C3 Position" is based on the reactivity of the parent indole (B1671886) molecule, which is not applicable to this compound. In indole, the C3 position is electron-rich and is the most reactive site for electrophilic aromatic substitution (SEAr), being approximately 10¹³ times more reactive than benzene (B151609) wikipedia.org. This high nucleophilicity is due to the ability of the nitrogen atom's lone pair to delocalize and stabilize the cationic intermediate (the Wheland intermediate) formed upon electrophilic attack at C3, without disrupting the aromaticity of the fused benzene ring ic.ac.ukmasterorganicchemistry.comlibretexts.org.

In contrast, the C3 position of this compound is a carbonyl carbon. This carbon is sp²-hybridized and part of a highly polarized bond with oxygen, rendering it electron-deficient and thus electrophilic in nature chemistrysteps.commasterorganicchemistry.com. Consequently, it undergoes nucleophilic addition rather than electrophilic substitution.

Electrophilic aromatic substitution reactions on the this compound scaffold occur on the fused benzene ring (positions C4, C5, C6, and C7). However, the pyrrole portion of the molecule, containing the amide-like functionality and the C3-carbonyl group, acts as a deactivating group. This deactivation reduces the nucleophilicity of the benzene ring towards electrophiles compared to unsubstituted benzene wikipedia.org. When substitution does occur, it is directed to specific positions on the benzene ring, typically C5, especially under acidic conditions that protonate the carbonyl oxygen, further increasing its electron-withdrawing effect wikipedia.org.

The primary site for nucleophilic attack on the this compound molecule is the electrophilic carbonyl carbon at the C3 position chemistrysteps.commasterorganicchemistry.com. This reaction, known as nucleophilic addition, involves the breaking of the C=O π-bond and the formation of a new σ-bond between the nucleophile and the C3 carbon, resulting in a tetrahedral intermediate where the carbon is sp³-hybridized masterorganicchemistry.comwikipedia.org.

The reactivity of this compound's keto tautomer is characteristic of ketones and is influenced by both electronic and steric factors. A wide variety of nucleophiles can add to the C3 carbonyl, leading to a diverse array of functionalized indoline derivatives. These reactions are fundamental to the synthetic utility of the this compound scaffold. Examples of such additions are numerous and include reactions with organometallic reagents, hydrides, and enolates wikipedia.orgacs.org.

Table 1: Examples of Nucleophilic Additions to the this compound Carbonyl

| Nucleophile | Reagent Example | Product Type |

| Organometallic Reagents | Grignard Reagents (R-MgX) | 3-Alkyl-3-hydroxyindoline (Tertiary alcohol) |

| Hydride Donors | Sodium Borohydride (NaBH₄) | 3-Hydroxyindoline (Secondary alcohol) |

| Enolates | Aldol (B89426) Condensation | 3-(Hydroxyalkyl)-indol-3-one derivative |

| Cyanide | Hydrogen Cyanide (HCN) | 3-Cyano-3-hydroxyindoline (Cyanohydrin) |

| Amines | Primary Amines (R-NH₂) | 3-Iminoindoline (Schiff base) |

Cycloaddition Reactions Involving this compound

The this compound scaffold possesses structural features conducive to participation in cycloaddition reactions. The keto tautomer contains an α,β-unsaturated ketone moiety within the five-membered ring, which can act as a dienophile in [4+2] cycloadditions, commonly known as Diels-Alder reactions wikipedia.org. In these reactions, the C2=C3 bond of a derivative or the enone system can react with a conjugated diene to form a new six-membered ring.

While intermolecular cycloadditions involving the parent this compound are not extensively documented, intramolecular variants in more complex systems have been reported. For instance, pyrano[3,4-b]indol-3-ones, which contain the this compound core, undergo intramolecular Diels-Alder reactions to yield carbazole derivatives rsc.org. The parent indole's C2-C3 π-bond is also known to participate as a dienophile in cycloadditions wikipedia.orgchempedia.info. Given the electron-withdrawing nature of the carbonyl group, the enone system of this compound would be expected to be a competent dienophile for reaction with electron-rich dienes in normal electron-demand Diels-Alder reactions. Conversely, in inverse-electron-demand Diels-Alder reactions, a diene substituted with electron-withdrawing groups reacts with an electron-rich dienophile wikipedia.org.

Rearrangement Processes of this compound Scaffolds

The this compound (indoxyl) framework is susceptible to skeletal rearrangements, particularly under acidic conditions or upon reaction with certain reagents. A notable example is the Wagner-Meerwein rearrangement observed in the indoxyl series acs.orgacs.org. These rearrangements typically involve the migration of an alkyl or aryl group to an adjacent electron-deficient center.

In studies involving the oxidation products of 2-methylindole, intermediates derived from the indoxyl core were shown to undergo acid-catalyzed rearrangements. The formation of carbocationic intermediates, often generated through the protonation of a hydroxyl group followed by the loss of water, can trigger a acs.orgrsc.org-shift to yield a more stable carbocation, leading to a rearranged product skeleton acs.orgacs.org. Such processes are crucial in understanding the complex product mixtures that can arise from reactions of substituted indoxyls.

Oxidation and Reduction Chemistry of this compound

The this compound system can undergo both oxidation and reduction, targeting either the carbonyl group, the heterocyclic ring, or its substituents.

Oxidation: The most prominent oxidation reaction of this compound's enol tautomer, indoxyl, is its conversion to the deep blue dye, indigo (B80030) wikipedia.org. This transformation is a classic reaction in organic chemistry and has been the basis for the production of indigo dye for centuries. The mechanism typically proceeds via a radical pathway initiated by a one-electron oxidation of the indoxyl anion. The resulting indoxyl radical undergoes dimerization, followed by further oxidation and elimination of water to yield the highly conjugated indigo molecule mdpi.comresearchgate.net. This oxidation can be effected by various oxidizing agents, including atmospheric oxygen, and is often enzyme-catalyzed in biological systems mdpi.comnih.gov. Further oxidation of the this compound scaffold can lead to the formation of isatin (B1672199) (indole-2,3-dione) nih.govacs.org. In some enzyme-catalyzed systems, oxidation can proceed through a two-electron pathway, avoiding radical intermediates and yielding products like 2-alkoxy-3-oxindoles instead of indigo acs.org.

Reduction: The C3-carbonyl group of this compound is readily reduced to a secondary alcohol, yielding 3-hydroxyindoline. This transformation can be achieved using common hydride-reducing agents. The choice of reagent allows for control over the reaction's selectivity.

Table 2: Common Reagents for the Reduction of this compound

| Reagent | Formula | Typical Conditions | Product |

| Sodium Borohydride | NaBH₄ | Methanol (B129727) or Ethanol (B145695), Room Temp. | 3-Hydroxyindoline |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether or THF, followed by aqueous workup | 3-Hydroxyindoline |

| Catalytic Hydrogenation | H₂/Catalyst | Pd, Pt, or Ni catalyst, pressure | 3-Hydroxyindoline |

Functional Group Interconversions on this compound Derivatives

Functional group interconversions refer to the transformation of one functional group into another on a pre-existing molecular scaffold. For this compound derivatives, such modifications can occur at the nitrogen atom, the C2 position, or on substituents attached to the benzene ring.

The anion of indoxyl, generated by deprotonation with a base, is an ambident nucleophile due to the keto-enol tautomerism. It can react with electrophiles at either the oxygen atom (O-alkylation) or the C2 carbon atom (C-alkylation) chemicalbook.com. The reaction outcome is often dependent on the reaction conditions, such as the solvent and the nature of the base and electrophile. For instance, alkylation in aqueous sodium hydroxide can favor O-alkylation, while solid sodium hydroxide may promote C-alkylation chemicalbook.com.

The nitrogen atom of the this compound ring is nucleophilic and can undergo reactions such as alkylation, acylation, or sulfonylation to yield N-substituted derivatives chemicalbook.comnih.govbeilstein-journals.org. These reactions are typically performed by treating the this compound with a suitable electrophile (e.g., an alkyl halide or acyl chloride) in the presence of a base. These modifications are crucial for modulating the chemical and physical properties of the molecule.

Table 3: Examples of Functional Group Interconversions on the this compound Scaffold

| Reaction Type | Reagents | Position of Modification | Product |

| O-Alkylation | Alkyl Halide, Aqueous NaOH | O-atom of enol | 3-Alkoxyindole |

| C-Alkylation | Alkyl Halide, Solid NaOH | C2 | 2-Alkyl-indol-3-one |

| N-Alkylation | Alkyl Halide, Base (e.g., NaH) | N1 | 1-Alkyl-indol-3-one |

| N-Acylation | Acyl Chloride, Base (e.g., Pyridine) | N1 | 1-Acyl-indol-3-one |

Tautomerism and Isomerization Dynamics of this compound Systems

This compound and its related compounds are capable of existing as constitutional isomers that are in dynamic equilibrium. This phenomenon, known as tautomerism, involves the migration of a proton and the shifting of a double bond. In the context of this compound systems, the most significant form of this isomerism is keto-enol tautomerism, where the compound interconverts between a ketone (keto) form and a form containing a hydroxyl group bonded to a double bond (enol). The position of this equilibrium is highly sensitive to various external factors and the specific structure of the molecule.

Keto-Enol Tautomerism of this compound Related Compounds

The fundamental structure of this compound (the keto form) can tautomerize to its enol form, 3-hydroxyindole. This process involves the migration of a proton from the C2 position to the oxygen atom of the carbonyl group, with a concurrent shift of the C2-C3 pi-bond.

A prominent and well-studied example within this class of compounds is Indole-3-pyruvic acid (IPyA), a key biosynthetic intermediate. researchgate.net IPyA exists as a mixture of its keto and enol tautomers. researchgate.net The keto form contains an α-keto acid side chain at the C3 position of the indole ring, while the enol form features a hydroxyl group and a double bond in that same side chain. researchgate.net

The interconversion between these forms is often rapid, making their separation challenging. researchgate.net However, modern analytical techniques such as ultra high-performance liquid chromatography (UHPLC) have made it possible to separate and characterize the individual keto and enol tautomers of IPyA. researchgate.netnih.gov This separation is crucial for understanding the distinct chemical and biological activities of each form, as the enol tautomer of IPyA is noted to be a more potent free-radical scavenger than its keto counterpart. researchgate.net

Table 1: Tautomeric Forms of Indole-3-pyruvic acid (IPyA)

| Tautomer | Key Functional Groups |

|---|---|

| Keto Form | Carbonyl (C=O), Carboxylic Acid (COOH) |

| Enol Form | Hydroxyl (C-OH), Alkene (C=C), Carboxylic Acid (COOH) |

Factors Influencing Tautomeric Equilibria (e.g., Solvent, pH)

The equilibrium between the keto and enol forms of this compound systems is not static and can be significantly influenced by several environmental and structural factors. frontiersin.org The relative stability of the tautomers, and thus the position of the equilibrium, is dictated by factors such as the solvent, pH, and temperature. researchgate.netsrce.hr

Solvent Effects: The polarity of the solvent plays a critical role in determining the predominant tautomeric form. frontiersin.orgmissouri.edu Generally, polar solvents tend to stabilize the more polar tautomer. frontiersin.orgsrce.hr For Indole-3-pyruvic acid (IPyA), drastically different ratios of keto and enol forms are observed in different solvents. nih.gov The keto tautomer is more stable and predominant in polar aqueous solutions, whereas the enol form is favored in less polar organic solvents like acetonitrile (B52724). researchgate.net This is because the intramolecular hydrogen bonding that stabilizes the enol form is more favorable in non-polar solvents. masterorganicchemistry.com In polar protic solvents, intermolecular hydrogen bonding with the solvent can disrupt this internal stabilization, favoring the keto form. aakash.ac.in

Table 2: Influence of Solvent on the Tautomeric Equilibrium of Indole-3-pyruvic acid (IPyA)

| Solvent | Predominant Tautomer | Rationale |

|---|---|---|

| Water (Polar Protic) | Keto researchgate.net | Strong intermolecular hydrogen bonding with water favors the more polar keto form. |

| Acetonitrile (Polar Aprotic) | Enol researchgate.net | Less disruption of the stabilizing intramolecular hydrogen bond in the enol form. |

| Chloroform (B151607) (Non-polar) | Enol mdpi.com | Non-polar environment strongly favors the internally hydrogen-bonded enol tautomer. mdpi.com |

pH: The pH of the solution is another critical factor, as the tautomeric interconversion involves the transfer of a proton. frontiersin.org The relative proportions of the keto and enol forms of IPyA can be controlled by adjusting the pH of the medium. researchgate.net In basic solutions (e.g., diluted NaOH), the equilibrium can be shifted, although the specific direction depends on the compound's structure and the pKa values of the acidic protons involved in the tautomerism. researchgate.net

Other Factors:

Temperature: The tautomeric equilibrium can also be controlled by temperature. researchgate.net For some β-triketones, an increase in temperature shifts the equilibrium toward the more polar triketo form. srce.hr

Hydrogen Bonding: The ability of the enol form to form a stable intramolecular hydrogen bond is a significant stabilizing factor. masterorganicchemistry.com This creates a pseudo-aromatic six-membered ring, which lowers the energy of the enol tautomer, making it more favorable, particularly in non-polar solvents. masterorganicchemistry.com

Spectroscopic and Crystallographic Characterization of Indol 3 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Indol-3-one Structure Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound systems in solution. It provides granular information on the connectivity of atoms and the spatial arrangement of the molecule.

High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in identifying the predominant tautomeric forms of this compound derivatives. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs significantly between the keto and enol tautomers.

For instance, in a novel 1,3,4-thiadiazole (B1197879) derivative featuring a 3-mercaptobutan-2-one moiety, the presence of both keto and enol forms was confirmed by ¹³C NMR. The spectrum showed distinct signals for the ketonic carbon at approximately δ 204.5 ppm and the enolic carbon at δ 155.5 ppm. mdpi.com The equilibrium between these tautomers can be influenced by the solvent's polarity, with polar aprotic solvents like DMSO favoring the keto form, while non-polar solvents such as chloroform (B151607) shift the equilibrium towards the enol form. mdpi.com

Similarly, for 3-iminoisoindolinone, ¹³C NMR chemical shift comparisons with model compounds established that it exists predominantly as the imino tautomer (around 70%) in a DMSO-d₆ solution. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Indole (B1671886) Derivatives This table is interactive. Users can sort and filter the data.

| Compound | H-2 | H-4 | H-5 | H-6 | H-7 | Solvent |

|---|---|---|---|---|---|---|

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | 8.23 (s) | 7.42 (d, J=8.6 Hz) | 7.28 (dd, J=8.6, 1.9 Hz) | - | 8.12 (d, J=1.9 Hz) | DMSO-d₆ |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | 8.21 (s) | 7.43 (d, J=8.6 Hz) | 7.15 (dd, J=8.6, 2.0 Hz) | - | 7.93 (d, J=2.0 Hz) | Acetone-d₆ |

| N-(2-cyanophenyl)-N-(1H-indol-3-ylmethyl)acetamide | 6.76-6.71 (m) | 7.57 (ddd, J=7.7, 7.3, 1.1 Hz) | 7.40-7.35 (m) | 7.31 (ddd, J=7.7, 7.3, 1.1 Hz) | 7.40-7.35 (m) | - |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Indole Derivatives This table is interactive. Users can sort and filter the data.

| Compound | C=O | C=N | C2 | C3 | C4 | C5 | C6 | C7 | C8 | C9 | Solvent |

|---|---|---|---|---|---|---|---|---|---|---|---|

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | 157.6 | 137.4 | 129.8 | 113.1 | 124.2 | 115.0 | 122.3 | 114.1 | 135.5 | 126.9 | DMSO-d₆ |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | 156.8 | 137.1 | 130.0 | 112.2 | 120.9 | 125.8 | 122.9 | 113.1 | 135.8 | 125.6 | Acetone-d₆ |

| (1H-indol-2-yl)methyl acetate | 172.3 | - | 133.0 | 103.9 | 120.1 | 120.9 | 122.8 | 111.1 | 136.6 | 127.5 | CDCl₃ |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are indispensable for the definitive structural assignment of complex this compound derivatives and for analyzing isomeric forms. mdpi.com

For example, in a study of indole-3-carbaldehyde semicarbazone derivatives, 2D NMR data revealed that the molecules exist in the cis-E isomeric form in an acetone-d₆ solution. csic.es The NOESY spectra showed a correlation between the imino proton (-CH=N) and the hydrazine (B178648) proton (-N-NH), which is characteristic of the E configurational isomer. csic.es The absence of a NOESY correlation between the terminal amine (NH₂) protons and the hydrazine proton confirmed the cis conformation. csic.es

HMBC and COSY correlations are crucial for piecing together the carbon skeleton and the placement of substituents. For instance, in newly identified indole derivatives from a marine fungus, HMBC correlations from specific protons to neighboring carbons were key to confirming the indolin-2-one structure over an indole ring. nih.gov Specifically, correlations from H-2 to C-1 (a carbonyl carbon) and from H-3 to C-2 and C-6a helped to establish the 2-oxoindolinyl moiety. nih.gov Similarly, ¹H-¹H COSY correlations helped to identify spin systems within the molecule, such as the H-3/H-4/H-5/H-6 and H₂-7/H₂-8 fragments in a 2-(1H-indol-3-yl)ethoxy structure. nih.gov

Mass Spectrometry for this compound Fragmentation Analysis and Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound derivatives and to deduce their structure through fragmentation analysis. mdpi.comjaveriana.edu.co Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed methods. scirp.orgbioline.org.br

In the EI-MS of 1-acetyl-1,2-dihydro-3H-indol-3-one, the mass spectrum shows a top peak at m/z 43, corresponding to the acetyl group, and other significant peaks at m/z 133 and 104, which arise from fragmentation of the indole core. nih.gov The fragmentation of indole-3-acetic acid under EI-MS prominently features a quinolinium ion at m/z 130. tandfonline.com The loss of fragments like HCN from the indole ring is a characteristic fragmentation pathway. scirp.org

ESI-MS is particularly useful for analyzing larger and more polar derivatives. For example, the molecular formula of a new indole derivative was deduced as C₁₈H₁₇NO₄ based on the HRESIMS (High-Resolution ESI-MS) pseudomolecular ion peak at m/z 334.1044 [M+Na]⁺. nih.gov In a study of prenylated indole derivatives, LC-MS/MS analysis revealed characteristic fragmentation patterns, including the loss of an isopentene group from the C-3 position, followed by the loss of a substituent from the N-1 position, ultimately yielding characteristic ion fragments at m/z 132 and 130. nih.gov

Table 3: Key Mass Spectrometry Fragmentation Data for Indole Derivatives This table is interactive. Users can sort and filter the data.

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| N-(2-cyanophenyl)-N-(1H-indol-3-ylmethyl)acetamide | GC-MS | 289 (M⁺·, 12%) | 246 (3%), 190 (8%), 172 (23%), 130 (100%), 118 (22%) |

| N-(4-cyanophenyl)-N-(1H-indol-3-ylmethyl)acetamide | GC-MS | 331 (M⁺·, 12%) | 289 (7%), 246 (7%), 172 (9%), 130 (100%) |

| 3-(Indol-3-yl)propionic acid | GC-MS (EI-B) | 189 | 130 |

| 1-Acetyl-1,2-dihydro-3H-indol-3-one | GC-MS | - | 133, 104, 43 |

Vibrational Spectroscopy (IR and Raman) of Indole-3-one Derivatives

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound derivatives and their bonding arrangements. tsijournals.comnih.gov

The carbonyl (C=O) stretching vibration is a particularly diagnostic feature in the IR spectra of indol-3-ones. For indole-3-carbaldehyde semicarbazone derivatives, the C=O absorption bands appear in the range of 1639–1681 cm⁻¹, confirming the presence of the keto tautomer in the solid state. csic.es In N-aryl-N-(3-indolmethyl) acetamides, the amide carbonyl stretch (ν(NC=O)) is observed around 1701-1704 cm⁻¹. javeriana.edu.co

Other important vibrations include the N-H stretch, typically seen around 3300-3400 cm⁻¹, and the C=N imine stretch, which appears near 1536–1580 cm⁻¹. csic.esjaveriana.edu.co The positions of these bands can be influenced by substituents on the indole ring. csic.es For instance, the IR spectrum of indole-3-carbaldehyde shows characteristic absorption bands that help in its identification. chemicalbook.com

FT-Raman spectroscopy complements IR data and has been used in the analysis of related molecules like indole-3-carbinol (B1674136). tsijournals.com Theoretical calculations are often used in conjunction with experimental data to assign vibrational modes accurately. tsijournals.comopenaccesspub.org

Table 4: Characteristic IR Absorption Frequencies (cm⁻¹) for Indole Derivatives This table is interactive. Users can sort and filter the data.

| Compound | ν(N-H) | ν(C=O) | ν(C=N) / ν(C=C) |

|---|---|---|---|

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | - | 1639-1681 | 1536-1580 |

| N-(2-cyanophenyl)-N-(1H-indol-3-ylmethyl)acetamide | 3342 | 1701 | 1450 (C=C) |

| N-(4-cyanophenyl)-N-(1H-indol-3-ylmethyl)acetamide | - | 1704, 1654 | 1454 (C=C) |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) of this compound Chromophores

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within the this compound chromophore, providing insights into its electronic structure and conjugation.

The UV-Vis spectrum of a chromium(III) complex with an indole-containing ligand showed absorption bands at 215 nm, attributed to a π →π* transition, and at 345 nm, corresponding to an n→π* transition. chemmethod.com The electronic absorption spectra of molecules like indole-3-carbinol have been recorded in solvents such as methanol (B129727) and water to study their electronic properties. tsijournals.com

Fluorescence spectroscopy can reveal information about the excited state of this compound derivatives. For example, the fluorescence spectra of 3-carbamoyl-1-[3-(indol-3-yl) propyl]pyridinium ion suggested an intramolecularly stacked conformation, which is favorable for charge-transfer interactions between the indole and pyridinium (B92312) rings. rsc.org

X-ray Crystallography of this compound and its Co-crystals for Solid-State Structure Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound derivatives in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structures of several indole derivatives have been determined, revealing key structural features. nih.goviucr.org For example, the structure of 4-phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one was determined, showing that the indole ring system is nearly planar. iucr.org The formation of a 3-(1H-indol-3-yl)benzofuran-2(3H)-one core was unambiguously confirmed by the X-ray crystal structure of 5,6-dimethyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one. mdpi.com

In the crystal structure of 1-vinyl-1H-indole-3-carbaldehyde, the indole ring is planar, and the molecular packing is stabilized by C—H···O hydrogen bonds. researchgate.net The analysis of co-crystals, such as a p-xylene (B151628) hemisolvate of a complex indole derivative, can reveal details about molecular packing and solvent interactions. iucr.org These studies are crucial for understanding structure-activity relationships, as demonstrated by the comparison of the crystal structures of various monohalogenated indole-3-acetic acid derivatives. researchgate.net

Table 5: Crystal Data for Selected Indole Derivatives This table is interactive. Users can sort and filter the data.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| 4-Cl-IAA | C₁₀H₈ClNO₂ | Monoclinic | P2(1)/c | 7.313 (4) | 17.156 (4) | 7.640 (4) | 92.71 (5) |

| 1-Vinyl-1H-indole-3-carbaldehyde | C₁₁H₉NO | Monoclinic | P2(1)/n | 8.3200 (5) | 8.1490 (5) | 13.1620 (7) | 99.952 (1) |

Chiroptical Spectroscopy (CD and ORD) of Chiral this compound Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), serves as an indispensable tool for the stereochemical analysis of chiral molecules. researchgate.netoaepublish.com For chiral derivatives of this compound, these techniques are crucial for determining the absolute configuration and understanding the conformational preferences of these important heterocyclic compounds. mtoz-biolabs.comtaylorandfrancis.com The analysis relies on the differential absorption (CD) and refraction (ORD) of left- and right-circularly polarized light by a chiral molecule, particularly in the vicinity of its chromophoric absorptions. metu.edu.trnih.gov

The this compound core contains several chromophores, most notably the benzene (B151609) ring and the α,β-unsaturated keto-amide system, which give rise to characteristic electronic transitions in the UV-Vis region. When a stereocenter is introduced into the molecule, these chromophores become embedded in a chiral environment, resulting in observable CD signals and anomalous ORD curves, collectively known as the Cotton effect. rsc.orgcolumbia.edu The sign and magnitude of the Cotton effect are directly related to the three-dimensional arrangement of atoms around the chromophore and thus provide a fingerprint of the molecule's absolute stereochemistry. columbia.eduslideshare.net

A powerful and widely used method for assigning the absolute configuration of chiral compounds, including this compound derivatives, involves the comparison of experimental CD spectra with those predicted by quantum chemical calculations, particularly time-dependent density functional theory (TDDFT). nih.govnih.gov This approach allows for the simulation of ECD spectra for a given enantiomer, and a match between the calculated and experimental spectra provides a reliable assignment of the absolute configuration. nih.gov This is especially valuable for complex molecules or those for which empirical rules are difficult to apply. rsc.org

Vibrational Circular Dichroism (VCD), an infrared-based technique, has also emerged as a powerful method for determining the absolute configuration of chiral molecules. researchgate.netnih.gov VCD measures the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions. nih.gov An advantage of VCD is that it can be applied to molecules that lack strong UV-Vis chromophores. researchgate.net For this compound derivatives, the carbonyl stretching region in the VCD spectrum is particularly informative for stereochemical assignment. nih.gov

The chiroptical properties of several classes of compounds structurally related to indol-3-ones have been studied in detail. For instance, empirical rules for the CD spectra of γ-lactams, a core component of the this compound structure, have been established to correlate the sign of the Cotton effect with the ring's chirality and conformation. acs.org Similarly, studies on chiral spiro-indoline derivatives, which feature a spirocyclic center at the 3-position, demonstrate how CD spectroscopy can elucidate the absolute configuration based on the observed Cotton effects. researchgate.netmdpi.com In these systems, exciton (B1674681) coupling between the different aromatic chromophores can lead to intense, bisignate CD signals that are highly sensitive to the stereochemistry. columbia.edu

Below are tables summarizing representative chiroptical data for chiral compounds related to the this compound framework.

Table 1: Electronic Circular Dichroism (ECD) Data for Selected Chiral Indole Derivatives

| Compound | Solvent | λmax (nm) | Δε (M-1cm-1) or Sign of Cotton Effect | Assigned Configuration | Reference |

|---|---|---|---|---|---|

| (+)-Spiro-fused Polycyclic Aromatic Compound ((+)-1) | Not Specified | 340 | Positive | S | mdpi.com |

| 328 | Positive | mdpi.com | |||

| Spinoxazine A (1) (γ-lactam) | Not Specified | 254 | Negative | (4S, 5S) | acs.org |

| Spinoxazine B (2) (γ-lactam) | Not Specified | 267 | -2.6 | (4S, 5S) | acs.org |

| Water-soluble L-tryptophan derivative (8) | Water | 250-320 | Positive | L-tryptophan based | beilstein-journals.org |

| <250 | Negative | beilstein-journals.org |

Computational and Theoretical Investigations of Indol 3 One

Quantum Chemical Studies on Electronic Structure and Reactivity of Indol-3-one

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of this compound and related systems. These studies often focus on derivatives of the core this compound structure to explore the impact of various substituents on its properties.

For instance, a theoretical investigation on (E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, a complex molecule incorporating the indole (B1671886) moiety, utilized the B3LYP functional with a 6-311G(d,p) basis set. ajchem-a.com This level of theory allowed for the prediction of bond lengths and the inference of physical and chemical properties. ajchem-a.com The study of Mulliken atomic charges revealed that all hydrogen atoms possess a net positive charge, with the hydrogen attached to the indole nitrogen being particularly electropositive due to the nitrogen's influence. ajchem-a.com The molecular electrostatic potential (MEP) map further highlighted that negative electrostatic potential is concentrated over oxygen atoms, while positive potential is located over the hydrogen atoms of the aromatic rings, indicating likely sites for electrophilic and nucleophilic attack, respectively. ajchem-a.com

Similarly, computational analysis of (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one using the DFT B3LYP method with a 6-31G(d,p) basis set provided insights into its stability and charge delocalization through natural bond orbital (NBO) analysis. tandfonline.com The MEP was used to visualize chemical reactivity and charge distribution. tandfonline.com Mulliken population analysis identified the nitrogen atom as the most electronegative center, suggesting it acts as an electron acceptor and is susceptible to electrophilic attack. tandfonline.com Conversely, a carbon atom near the electronegative oxygen was found to be the most electropositive, indicating it as a site for nucleophilic reactivity. tandfonline.com

These quantum chemical approaches provide a detailed picture of the electron distribution within this compound-related structures, which is fundamental to understanding their chemical behavior and reactivity patterns. The combination of different analytical tools like Mulliken charges and MEP maps offers a comprehensive view of the electronic landscape of these molecules.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States in this compound Chemistry

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions, including identifying transition states and determining reaction pathways. While direct DFT studies on the reaction pathways of the parent this compound are not extensively detailed in the provided results, the principles are well-established through studies on related indole derivatives.

DFT calculations have been successfully applied to explore complex reaction mechanisms involving indoles. For example, the mechanism of an intramolecular palladium-catalyzed Heck–Mizoroki reaction to form indole derivatives was studied using DFT at the B3LYP/6-31G* level of theory, with further refinement using M06/def2-TZVP single-point calculations. researchgate.net This study elucidated that the reaction proceeds through a cationic catalytic cycle and identified the rate-determining step. researchgate.net

In another example, the deactivation of triplet excited state thioxanthone by indole was investigated using DFT. nih.gov Three potential pathways were proposed and analyzed: direct electron transfer, electron transfer followed by proton transfer, and H-atom transfer. nih.gov The calculations, employing the B3LYP/6-311+G(2d,2p)//B3LYP/6-31G(d,p) method, helped to determine the feasibility of these pathways. nih.gov

Furthermore, DFT has been used to study 1,3-dipolar cycloaddition reactions, providing clarity on whether a reaction proceeds via a stepwise or concerted mechanism. mdpi.com These studies showcase the capability of DFT to model complex organic reactions, locate transition states, and predict the most favorable reaction pathways based on calculated energy barriers. mdpi.com The application of these computational strategies to the reactions of this compound itself would similarly involve mapping out the potential energy surface for its various transformations, such as cycloadditions, nucleophilic additions, or electrophilic substitutions.

Prediction of Reactive Sites (e.g., Electrophilic/Nucleophilic Attacks)

The prediction of reactive sites in a molecule is a key application of computational chemistry. For this compound and its derivatives, methods like the analysis of the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) are commonly used to identify regions susceptible to electrophilic or nucleophilic attack.

In a study of an this compound derivative, the MEP map revealed that negative electrostatic potential was concentrated around the oxygen atoms, making them likely sites for electrophilic attack. ajchem-a.com Conversely, positive potential was found over the hydrogen atoms of the aromatic rings, suggesting these areas are more susceptible to nucleophilic interactions. ajchem-a.com

Another study on a different indole-containing compound used Mulliken population analysis to identify reactive sites. tandfonline.com The nitrogen atom of the indole moiety was found to have the highest negative charge, indicating it as a potential electron acceptor and a site for electrophilic reactivity. tandfonline.com A nearby carbon atom, rendered electropositive by an adjacent oxygen, was identified as a likely site for nucleophilic attack. tandfonline.com

These computational tools provide a predictive framework for understanding the regioselectivity of reactions involving the this compound scaffold. By mapping the electronic landscape, chemists can anticipate how these molecules will interact with various reagents.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. For instance, in a study of (E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, the calculated HOMO-LUMO energy gap was 3.67 eV, suggesting a propensity for intramolecular electron transfer. ajchem-a.com

In another example involving (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, the HOMO was found to be localized on one of the indole moieties, while the LUMO was localized on the other, with a calculated energy gap of 3.59 eV. tandfonline.com This distribution of frontier orbitals provides insight into the charge transfer characteristics of the molecule. tandfonline.com

The analysis of HOMO and LUMO energies and their spatial distribution is a powerful tool for predicting the behavior of this compound derivatives in chemical reactions. A summary of representative HOMO-LUMO data for various indole derivatives is presented below.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| (E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | - | - | 3.67 | ajchem-a.com |

| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | -5.168 | -1.577 | 3.59 | tandfonline.com |

| Indole-3-carbinol (B1674136) | -8.209828 | 0.3334137 | 8.5432417 | ijera.com |

Molecular Dynamics Simulations for Conformational Analysis of this compound Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes. tandfonline.com By simulating the motions of atoms and molecules over time, MD can provide a detailed picture of the conformational landscape of flexible molecules like those containing the this compound core.

While specific MD simulations for the parent this compound are not extensively covered in the provided search results, the application of this methodology to related indole systems demonstrates its utility. For instance, the conformational analysis of 2-(indol-3-yl)ethyl-α-L-arabinopyranoside was performed using a combination of experimental techniques and computational methods, including molecular mechanics and molecular dynamics simulations. researchgate.net These simulations focused on the flexible part of the molecule connecting the carbohydrate and indole moieties, identifying several possible low-energy conformations. researchgate.net A key finding was that in all observed conformers, the indole ring remained approximately perpendicular to the side chain, a feature that may be important for its biological activity. researchgate.net

In another study, MD simulations were employed to investigate the interaction of indole-chalcone-triazole hybrids with DNA. nih.gov The simulations, run for 20 nanoseconds, allowed for the examination of the dynamical pathways of the ligand-DNA complexes. nih.gov This type of analysis is crucial for understanding how these molecules bind to biological targets and can inform the design of new drugs. nih.gov

MD simulations can also be used to refine structures and understand allosteric regulation in proteins. tandfonline.com The information gathered from these simulations provides a dynamic view of molecular systems, moving beyond the static picture offered by other methods. tandfonline.com

Prediction of Spectroscopic Properties of this compound using Computational Methods (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, have become increasingly reliable for predicting the spectroscopic properties of molecules, including NMR chemical shifts. This predictive capability is invaluable for structure elucidation and for understanding the electronic environment of different atoms within a molecule.

The prediction of ¹H and ¹³C NMR chemical shifts for indole derivatives has been the subject of several computational studies. For instance, in the investigation of (E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, the structure was affirmed using ¹H and ¹³C NMR, and the experimental data was complemented by DFT calculations. ajchem-a.com Similarly, a study on (E)-1-(1H-imidazol-1-yl)-3-(1H-indol-2-yl)prop-2-en-1-one involved the analysis of ¹H and ¹³C NMR chemical shift values alongside DFT simulations. niscpr.res.in

The accuracy of these predictions is dependent on the chosen computational method, basis set, and the inclusion of solvent effects. Benchmark studies have been conducted to identify the best-performing DFT methodologies for NMR chemical shift predictions. mdpi.com For example, the WP04 functional with the 6-311++G(2d,p) basis set was found to be highly accurate for ¹H chemical shifts, while ωB97X-D/def2-SVP was recommended for ¹³C chemical shifts, both in conjunction with the PCM solvent model and the GIAO method. mdpi.com

It's important to note that while DFT calculations can provide excellent agreement with experimental data, discrepancies can arise. For example, in one study, calculated ¹³C NMR chemical shifts for D-glucopyranose were about 10 ppm larger than experimental values, highlighting the need for careful validation and potential scaling of computational results. encyclopedia.pub

Below is a table summarizing representative calculated NMR chemical shift data for indole derivatives.

| Compound/System | Nucleus | Calculated Shift (ppm) | Experimental Shift (ppm) | Method/Basis Set | Reference |

| Compound 1 (unspecified) | ¹H | 3.06, 3.09, 3.11 | 4.38 | GIAO-DFT(PBE0) | mdpi.com |

| Compound 1 (unspecified) | ¹³C | 140.4, 142.0, 141.3 | 135.2 | GIAO-DFT(PBE0) | mdpi.com |

Note: The specific structure of "Compound 1" is not provided in the source material.

Theoretical Basis for Tautomeric Equilibria in this compound

Tautomerism is a critical aspect of the chemistry of many heterocyclic compounds, including those related to this compound. Computational methods provide a powerful means to investigate the relative stabilities of different tautomers and the energetic barriers to their interconversion.

This compound itself is the less stable tautomer of 3-hydroxyindole (indoxyl). The tautomeric equilibrium between indole derivatives has been a subject of theoretical study. For instance, the prototropic tautomers of indole have been investigated, revealing that 1H-indole is the most stable form due to its pronounced π-electron delocalization (aromaticity). aip.org The 3H-indole tautomer (indolenine) is predicted to be significantly higher in energy, by about 25 kJ mol⁻¹. aip.org

The study of indole-3-pyruvic acid (IPyA) highlights the importance of tautomerism in biological systems. IPyA exists in a keto-enol equilibrium, and the two tautomers exhibit different reactivities. acs.orgresearchgate.net The enol tautomer is a more potent free-radical scavenger. researchgate.net The equilibrium between these forms is influenced by the solvent environment. acs.orgresearchgate.net

Theoretical studies on five-membered N-heterocycles have shown that the free energy of tautomers changes upon solvation, leading to a shift in the equilibrium constant compared to the gas phase. nih.gov Solvents with higher dielectric constants tend to stabilize more polar tautomers. nih.gov The intramolecular proton transfer required for tautomerization often has a high activation energy, suggesting that intermolecular pathways, potentially involving solvent molecules, may be more favorable. nih.gov

For this compound, theoretical calculations would be essential to quantify the energy difference between its keto form and the more stable enol tautomer, 3-hydroxyindole. These calculations would also help to elucidate the mechanism and energetic barriers for the tautomerization process, both in the gas phase and in different solvents.

Biological and Biochemical Research Aspects of Indol 3 One

Biosynthetic Pathways Involving Indol-3-one and Related Intermediates

This compound and its related structures are pivotal intermediates in the biosynthesis of essential molecules in both plants and microorganisms. Their involvement is particularly notable in the metabolism of tryptophan and the synthesis of auxins, a class of plant hormones.

This compound as a Precursor in Tryptophan Metabolism and Biosynthesis

Tryptophan, an essential amino acid, serves as a precursor for a multitude of bioactive compounds through various metabolic pathways. encyclopedia.pub These pathways, including the kynurenine (B1673888), serotonin (B10506), and indole (B1671886) pathways, give rise to molecules with critical physiological functions. nih.gov While direct evidence for this compound as a primary intermediate in the main tryptophan degradation pathways is not extensively documented, the indole core structure is central to tryptophan's metabolism. In gut microbes, tryptophan is metabolized to indole and its derivatives. nih.gov These indole derivatives can then be further metabolized. For instance, indole can be oxidized to indoxyl and indigoid pigments by cytochrome P450 enzymes. nih.gov

The metabolism of tryptophan is a complex network. In humans, the majority of tryptophan is metabolized via the kynurenine pathway. encyclopedia.pubfrontiersin.org However, a small fraction is converted to serotonin and melatonin. encyclopedia.pubfrontiersin.org In bacteria, tryptophan can be catabolized for use as a carbon and nitrogen source or converted into various signaling molecules. asm.org The indole ring, the core of this compound, is a conserved feature in the serotonin pathway. encyclopedia.pub

| Pathway | Key Enzymes/Processes | Key Products | Organism/System |

| Kynurenine Pathway | Tryptophan-2,3-dioxygenase (TDO), Indoleamine-2,3-dioxygenase (IDO) | Kynurenine, Quinolinic Acid, Niacin | Mammals, Immune System, Brain, Liver encyclopedia.pubnih.govwikipedia.org |

| Serotonin Pathway | Tryptophan hydroxylase, Aromatic L-amino acid decarboxylase | Serotonin, Melatonin | Neuronal cells, Gut encyclopedia.pubfrontiersin.org |

| Indole Pathway (Microbial) | Tryptophanase | Indole, Indole-3-propionic acid (IPA), Indole-3-aldehyde (I3A) | Gut microbiota (e.g., Clostridium sporogenes, Lactobacillaceae) wikipedia.org |

Role in Auxin Biosynthesis Pathways (e.g., Indole-3-pyruvic acid pathway)

Auxins, particularly indole-3-acetic acid (IAA), are critical phytohormones that regulate numerous aspects of plant growth and development. bioone.org The biosynthesis of IAA primarily originates from tryptophan through several interconnected pathways. doraagri.comnih.gov One of the most prominent and conserved routes is the indole-3-pyruvic acid (IPyA) pathway. bioone.orgdoraagri.com

In the IPyA pathway, tryptophan is first converted to indole-3-pyruvic acid (IPyA). bioone.orgresearchgate.net This reaction is catalyzed by aminotransferases such as the TAA1/TAR family of enzymes in plants. jircas.go.jp Subsequently, IPyA is converted to indole-3-acetaldehyde (IAAld). researchgate.netnih.gov Finally, IAAld is oxidized to form IAA. researchgate.net While this compound is not a direct intermediate in the main IPyA pathway, the related indole-3-pyruvic acid is a key precursor. The instability of some intermediates like IPyA and IAAld means they are often detected as their more stable derivatives, indole-3-lactic acid (ILA) and indole-3-ethanol (tryptophol), respectively. nih.govplos.org

Several tryptophan-dependent pathways for IAA biosynthesis have been identified in plants and bacteria: doraagri.comnih.gov

Indole-3-pyruvic acid (IPyA) pathway: Trp → IPyA → IAAld → IAA. researchgate.netnih.gov This is considered a major pathway in plants and many bacteria. bioone.orgnih.gov

Indole-3-acetamide (IAM) pathway: Trp → IAM → IAA. This pathway is common in phytopathogenic bacteria. nih.govfrontiersin.org

Tryptamine (TAM) pathway: Trp → Tryptamine → IAAld → IAA.

Indole-3-acetaldoxime (IAOx) pathway: Trp → IAOx → Intermediates → IAA. This pathway is thought to be restricted to Brassicaceae species. nih.gov

A tryptophan-independent pathway for IAA synthesis also exists in plants, though it is less understood. doraagri.com

| Pathway | Key Intermediates | Key Enzymes | Organisms |

| Indole-3-pyruvic acid (IPyA) | Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAAld) | Tryptophan aminotransferase (e.g., TAA1/TARs), Indole-3-pyruvate decarboxylase (IPDC), Aldehyde dehydrogenase | Plants, Bacteria (e.g., Enterobacter cloacae) jircas.go.jpnih.govoup.com |

| Indole-3-acetamide (IAM) | Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase (IaaM), IAM hydrolase (IaaH) | Bacteria (e.g., Pseudomonas savastanoi, Agrobacterium tumefaciens) nih.gov |

| Indole-3-acetaldoxime (IAOx) | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Cytochrome P450 monooxygenases (CYP79B2/B3), Nitrilase | Plants (primarily Brassicaceae) doraagri.comnih.gov |

Enzymatic Transformations of this compound and its Derivatives

The indole nucleus is subject to a wide range of enzymatic transformations. Cytochrome P450 monooxygenases are heavily involved in the metabolism of tryptophan and its indole derivatives in various organisms. nih.gov For example, in humans, CYP2A6, CYP2C19, and CYP2E1 can oxidize indole to indoxyl. nih.gov In plants, CYP79B2 and CYP79B3 catalyze the conversion of tryptophan to indole-3-acetaldoxime in the auxin biosynthesis pathway. nih.gov

In the context of IAA degradation, enzymes such as IacA and IacE from Caballeronia glathei can convert a range of indole derivatives, including indole-3-propionic acid and indole-3-butyric acid, into corresponding 3-hydroxy-2-oxindole-3-acetic acid (DOAA) homologs. nih.gov IacE is responsible for converting 2-oxoindole-3-acetic acid to DOAA. nih.gov

Furthermore, enzymes can catalyze the transfer of the IAA moiety from conjugates. For instance, a hormone-metabolizing complex can catalyze the synthesis of 1-O-indole-3-acetyl-beta-D-glucose (1-O-IAGlu) and its subsequent enzymatic hydrolysis or transfer of the IAA group to other molecules like glycerol. nih.gov

Molecular Interactions of this compound with Biological Macromolecules (Mechanistic Binding Studies)

The indole scaffold, the core of this compound, is a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological macromolecules. The electron-rich nature of the indole ring and the presence of a hydrogen bond donor in the NH group facilitate non-covalent interactions such as hydrogen bonding and π-π stacking with proteins and DNA. researchgate.net

Molecular docking studies have been employed to investigate the binding of indole derivatives to various protein targets. For example, substituted indoles have been identified as potential binders to the synthetic domain of Rel proteins, which are involved in the bacterial stringent response. mdpi.com These studies suggest that indole derivatives can fit into the active sites of these enzymes, forming key interactions with amino acid residues. mdpi.com

In another study, the binding of a newly synthesized 1-imino-1,2-dihydropyrazino[1,2-a]indol-3(4H)-one compound to bovine serum albumin (BSA), 5-hydroxytryptamine receptor 1B (5-HT1B), and human carbonic anhydrase I (HCA-I) was investigated. researchgate.net The results indicated that hydrophobic forces played a major role in the binding of this this compound derivative to the microenvironment of these proteins. researchgate.net Similarly, indole-3-carbinol (B1674136) and its derivatives have been shown to act as allosteric inhibitors of human neutrophil elastase, binding to a site outside of the catalytic domain. nih.gov

This compound as a Scaffold for Chemical Biology Probes and Tools

The indole structure is a valuable scaffold for the development of chemical biology probes. These tools are instrumental in identifying protein targets and elucidating the mechanisms of action of bioactive molecules. For instance, a photoaffinity probe based on the structure of indole-3-acetic acid (IAA) was designed to identify its human protein targets. portlandpress.com This probe incorporated a photoreactive group and a clickable tag for subsequent identification and analysis of interacting proteins. portlandpress.com

Inhibitors of enzymes in biosynthetic pathways are also powerful chemical tools. For example, inhibitors of the TAA1/TAR and YUCCA enzymes in the IPyA pathway of auxin biosynthesis have been developed to study the physiological functions of this pathway. jircas.go.jp These inhibitors act as chemical probes to dissect the regulatory mechanisms of auxin synthesis. jircas.go.jp

Role in Intercellular Signaling (e.g., Bacterial Physiology)

Indole, a metabolic derivative of tryptophan, is increasingly recognized as an important intercellular signaling molecule in microbial communities. researchgate.netoup.com It can influence a wide range of bacterial behaviors, including biofilm formation, motility, virulence, and antibiotic resistance. nih.gov While some consider indole a signaling molecule that shares features with quorum sensing systems, its exact classification is still debated. nih.gov

Indole and its derivatives can act as interspecies and interkingdom signaling molecules. psu.edu For example, indole produced by gut microbiota can influence host physiology. wikipedia.org In bacteria like Escherichia coli, indole can affect the expression of genes involved in pathogenicity. mdpi.com Indole derivatives, such as indole-3-ethanol (tryptophol), have been identified as quorum-sensing molecules in some bacteria and fungi, controlling biological functions and pathogenicity. asm.org

The effects of indole can be modulated by chemical modifications. For instance, bromination of indole-3-carboxaldehyde (B46971) has been investigated as a method to enhance its quorum sensing inhibitory properties. mdpi.comresearchgate.net Indole and its derivatives are also being explored as potential anti-virulence compounds due to their ability to interfere with bacterial quorum sensing systems. frontiersin.org

Advanced Analytical Methodologies for Indol 3 One and Its Metabolites

Chromatographic Techniques for Indol-3-one Separation and Quantification in Complex Matrices

Chromatographic methods are the cornerstone for the analysis of indole (B1671886) compounds, providing the necessary separation from complex sample matrices prior to detection and quantification. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most widely employed techniques. mdpi.comresearchgate.net

HPLC and its more advanced counterpart, UHPLC, are premier techniques for the analysis of this compound and its metabolites due to their high resolution, sensitivity, and applicability to a wide range of indole derivatives. nih.govresearchgate.net These methods are particularly suitable for non-volatile and thermally sensitive compounds, which is a common characteristic of many indole derivatives.

Reverse-phase (RP) HPLC is the most common mode of separation. nih.govsielc.com A typical RP-HPLC method for an this compound derivative, such as 1-(1H-Indol-3-yl)butan-1-one, utilizes a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase usually consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution, often acidified with formic acid or phosphoric acid to improve peak shape and resolution. sielc.comnih.gov For applications requiring mass spectrometry detection, volatile acids like formic acid are preferred. sielc.com

UHPLC systems, which use columns with smaller particle sizes (typically sub-2 µm), offer significant advantages over traditional HPLC, including faster analysis times, improved resolution, and enhanced sensitivity. researchgate.net This makes UHPLC particularly valuable for analyzing trace levels of metabolites in complex biological samples. researchgate.net

Detection in HPLC and UHPLC is most commonly achieved using ultraviolet (UV) or fluorescence detectors. mdpi.comresearchgate.net Indole compounds typically exhibit strong UV absorbance around 280 nm. sielc.comresearchgate.net Fluorescence detection offers higher sensitivity and selectivity for naturally fluorescent indole compounds, with typical excitation wavelengths around 280-285 nm and emission wavelengths at 330-360 nm. researchgate.netnih.govoup.com For unambiguous identification and quantification, especially in highly complex matrices, HPLC and UHPLC are frequently coupled with tandem mass spectrometry (LC-MS/MS). nih.govtandfonline.com This combination provides high selectivity and sensitivity, allowing for the detection of metabolites at sub-picomole levels. tandfonline.com

Table 1: Example HPLC and UHPLC Conditions for Indole Derivatives This table presents examples of chromatographic conditions used for the analysis of various indole compounds, which can be adapted for this compound.

| Parameter | Method for 1-(1H-Indol-3-yl)butan-1-one sielc.com | Method for Indole-3-Butyric Acid mtc-usa.com | Method for Indole-3-Acetic Acid Metabolites tandfonline.com |

| Technique | HPLC | HPLC | HPLC-ESI-MS/MS |

| Column | Newcrom R1 | Cogent Phenyl Hydride™, 4µm, 100Å | C18 Cartridge (for SPE) |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | A: DI Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | 80% Acetone in water (for extraction) |

| Elution | Isocratic or Gradient | Gradient | Gradient |

| Flow Rate | Not Specified | 1.0 mL/min | Not Specified |

| Detection | UV (wavelength not specified) | UV @ 280nm | ESI-MS/MS |

| Injection Vol. | Not Specified | 1 µL | 5 µL |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable indole compounds. mdpi.comrsc.org For many indole metabolites, a derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC analysis. nih.gov A common approach involves converting the analytes into more volatile esters or silyl (B83357) derivatives. nih.govnih.gov

One method for analyzing Indole-3-acetic acid (IAA), a key metabolite, involves derivatization to its methyl ester. nih.gov The analysis is then performed by monitoring specific ions using selected ion monitoring (SIM) mode in the mass spectrometer, which provides high sensitivity and selectivity. nih.gov For example, the methyl ester of IAA can be monitored by its protonated molecular ion (m/z 190) and its major fragment ion (m/z 130). nih.gov

GC-MS offers excellent chromatographic resolution and provides detailed mass spectra that are useful for structural elucidation and definitive identification of compounds. researchgate.netnotulaebotanicae.ro The qualitative analysis of indole alkaloids, for instance, has been successfully carried out using a capillary column coupled to a mass selective detector, allowing for the identification of numerous compounds in a single run. notulaebotanicae.ro

Table 2: Typical GC-MS Parameters for Indole Alkaloid Analysis notulaebotanicae.ro This table illustrates typical parameters for GC-MS analysis of indole compounds.

| Parameter | Value |

| GC Column | HP-5MS capillary column (30 m × 0.25 mm; film thickness 0.25 µm) |

| Carrier Gas | Helium (He) at 1 mL/min |

| Injector Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Oven Program | Initial 40°C for 5 min, ramped to 280°C |

| Mass Spectra | 70 eV |

| Mass Range | 40 to 550 m/z |

Spectrophotometric Methods for this compound Derivatives

Spectrophotometric methods offer a simpler, cost-effective, and often more rapid alternative to chromatographic techniques for the quantification of indole derivatives. rsc.org These methods are typically based on a colorimetric reaction where the indole compound reacts with a specific chromogenic reagent to produce a colored product, the absorbance of which is measured. rsc.org